molecular formula C12H13N3O2S B2392607 Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 1797296-50-4

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B2392607
CAS No.: 1797296-50-4
M. Wt: 263.32
InChI Key: UXNKJZYSYWSBGZ-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate (CAS 1797296-50-4) is a chemical compound offered for research and development purposes. With the molecular formula C12H13N3O2S and a molecular weight of 263.32 g/mol, this compound belongs to the class of organic molecules known as thiazole carboxylates . Thiazole derivatives are of significant interest in medicinal and materials chemistry due to their versatile biological activities and presence in various pharmacologically active molecules. For instance, related compounds in this family are synthesized via routes like the Hantzsch thiazole synthesis, indicating its potential utility as a key intermediate for constructing more complex heterocyclic systems . The structure suggests potential for investigation in areas such as enzyme inhibition or as a scaffold for the development of novel small molecule probes. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

ethyl 4-methyl-2-(pyridin-3-ylamino)-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-3-17-11(16)10-8(2)14-12(18-10)15-9-5-4-6-13-7-9/h4-7H,3H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNKJZYSYWSBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC2=CN=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate typically involves the condensation of 4-methyl-2-aminothiazole with ethyl 3-pyridinecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like methanol or ethanol. The mixture is heated to reflux temperature (around 120-125°C) and then cooled to room temperature to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the pyridine ring can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate has been investigated for its antimicrobial properties. Studies indicate that compounds within the thiazole class exhibit significant growth inhibition against various microorganisms. For instance, a related class of thiazoles has shown efficacy against Leishmania species, Plasmodium, and Mycobacterium . The structural features of this compound contribute to its ability to disrupt microbial cell functions.

Case Study: Antileishmanial Properties

In a screening of over 200,000 compounds, thiazole derivatives were identified as promising candidates for antileishmanial activity. This compound was part of a structure–activity relationship study that aimed to optimize this activity .

Anticonvulsant Activity

Thiazole derivatives, including this compound, have shown potential as anticonvulsants. Research indicates that modifications in the thiazole structure can enhance anticonvulsant properties significantly. For instance, certain analogues demonstrated median effective doses lower than standard medications .

Case Study: Structure–Activity Relationship

A study analyzed various thiazole-integrated compounds for their anticonvulsant effects using models like the maximal electroshock seizure (MES) test. Compounds with specific substitutions on the thiazole ring exhibited superior activity compared to existing treatments .

Antitumor Activity

The compound has also been evaluated for its antitumor potential. Thiazole-pyridine hybrids have been synthesized and tested against several cancer cell lines, showing promising results in inhibiting tumor growth.

Case Study: Breast Cancer Efficacy

One study reported that a thiazole-pyridine hybrid exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil. The mechanism was attributed to its ability to interfere with tubulin polymerization .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor modulation, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting differences in substituents and their implications:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight Key Properties/Applications Reference
Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate Pyridin-3-ylamino C₁₂H₁₃N₃O₂S 275.32 Potential kinase modulation; pyridine enables π-π interactions
Ethyl 4-methyl-2-[(3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate 3-Nitrobenzoylamino C₁₄H₁₃N₃O₅S 335.33 Electron-withdrawing nitro group enhances electrophilicity
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate 4-(Trifluoromethyl)phenyl C₁₄H₁₂F₃NO₂S 315.31 Lipophilic CF₃ group improves membrane permeability
Ethyl 4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxylate Pyrrol-1-yl C₁₁H₁₂N₂O₂S 236.29 Reduced polarity due to non-basic pyrrole ring
Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate 2-Methylphenylamino + CF₃ at position 4 C₁₄H₁₃F₃N₂O₂S 346.33 Dual substituents may enhance metabolic stability

Key Observations:

  • Electronic Effects: The pyridin-3-ylamino group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in or the lipophilic CF₃ group in .
  • Biological Relevance: Pyridine-containing analogs (e.g., ) are more likely to engage in target-specific interactions (e.g., kinase active sites) compared to non-aromatic substituents like pyrrole .
  • Synthetic Accessibility: Compounds with simpler substituents (e.g., alkylamino groups in ) are synthesized in higher yields (e.g., 74% for ethyl 2-acetamido-4-methylthiazole-5-carboxylate ), whereas pyridinyl derivatives may require multistep coupling reactions .

Physicochemical Properties

  • Solubility: The ethyl ester group enhances solubility in organic solvents, but the pyridinylamino group may reduce lipophilicity (calculated LogP ~1.8) compared to CF₃-substituted analogs (LogP ~3.5) .

Biological Activity

Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H13N3O2SC_{12}H_{13}N_{3}O_{2}S and a molecular weight of 263.32 g/mol. The compound features a thiazole ring substituted with an ethyl ester and a pyridine moiety, which contributes to its biological properties.

Research indicates that compounds within the thiazole class exhibit various mechanisms of action, primarily through:

  • Antimicrobial Activity : this compound has shown effectiveness against several microorganisms. It is part of a broader class of thiazoles that have demonstrated growth inhibition against pathogens such as Mycobacterium tuberculosis and Leishmania species .
  • Cancer Cell Inhibition : The compound has been investigated for its potential in cancer therapy. It acts by interfering with mitotic processes in cancer cells, particularly by inhibiting the HSET (KIFC1) protein, which is crucial for centrosome clustering in cancer cells . This inhibition can lead to multipolar spindle formation and subsequent cell death.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications:

ModificationEffect on Activity
Alkyl chain lengthShortening or lengthening the chain can significantly reduce potency .
Hydrogen bond donors/acceptorsThe presence of specific hydrogen bond interactions is crucial for binding affinity to target proteins .
Substituents on the thiazole ringVariations at the 2-, 4-, and 5-positions impact antimicrobial and cytotoxic activities .

Antileishmanial Activity

A study conducted by Bhuniya et al. (2015) screened over 200,000 compounds and identified thiazoles as promising candidates for antileishmanial properties. This compound demonstrated significant growth inhibition against Leishmania donovani in vitro, highlighting its potential as a therapeutic agent against this parasitic disease .

Cytotoxicity in Cancer Cells

In a recent investigation into the cytotoxic effects of thiazoles, this compound was shown to induce cell death in human cancer cell lines through the induction of multipolar mitotic spindles. This study emphasized the compound's role as a potential lead in developing novel anticancer therapies .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 4-methyl-2-[(pyridin-3-yl)amino]-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of β-amidothioamide precursors under reflux conditions. A two-step approach is common: (1) formation of the thiazole core via Hantzsch thiazole synthesis, followed by (2) coupling of the pyridin-3-ylamino group using carbodiimide-mediated amidation. Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) critically affect yield, with THF providing higher purity (73–82% yield) . Green chemistry principles, such as microwave-assisted synthesis, reduce reaction times by 40% while maintaining yields ≥70% .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR confirm the thiazole ring (δ 7.8–8.2 ppm for aromatic protons) and ethyl ester (δ 1.3–1.5 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2) .
  • IR : Peaks at 1700–1750 cm1^{-1} confirm ester carbonyl and amide C=O stretches .
  • Mass Spectrometry : ESI-MS identifies the molecular ion [M+H]+^+ at m/z 306.3 .
  • X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves bond lengths and angles, particularly the pyridin-3-ylamino-thiazole dihedral angle (~15°), critical for conformational analysis .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Candida albicans and Staphylococcus aureus (MIC values: 8–32 µg/mL) .
  • Antitumor Screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations. IC50_{50} values <50 µM suggest further mechanistic studies .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with substituents at the 4-methyl (e.g., CF3_3, Cl) or pyridin-3-yl groups. For example, trifluoromethyl substitution increases logP (lipophilicity) by 1.2 units, enhancing membrane permeability .
  • Biological Data Analysis : Use Table 1 to correlate substituents with activity:
Substituent (R)Antifungal MIC (µg/mL)Antitumor IC50_{50} (µM)
H (parent)3248
CF3_31628
Cl64>100

Q. What strategies resolve contradictions in biological activity data across structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from multiple studies (e.g., vs. 6) to identify outliers. For example, pyrazole-containing analogs show 10-fold higher antifungal activity than pyridine derivatives due to enhanced hydrogen bonding with fungal CYP51 .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., fungal lanosterol 14α-demethylase). A docking score ≤-8.0 kcal/mol correlates with MIC ≤16 µg/mL .

Q. How can crystallographic data from SHELX refinement improve understanding of conformational flexibility?

  • Methodological Answer : SHELXL refines disorder in the pyridin-3-ylamino group, revealing two conformers with occupancies 60:40. Free R-factor analysis (<5% discrepancy) validates the model. Hydrogen-bonding networks (e.g., N–H···O=C interactions) stabilize the active conformation .

Q. What computational methods predict metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Metabolism : Use Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., ester hydrolysis). Ethyl esters typically show t1/2_{1/2} <2 h in human liver microsomes; replacing with methyl groups increases stability 2-fold .
  • CYP450 Inhibition Assays : Fluorescence-based assays (e.g., CYP3A4) quantify IC50_{50} values. A value >10 µM suggests low risk of drug-drug interactions .

Methodological Notes

  • Synthesis Optimization : Prioritize microwave-assisted methods for time-sensitive projects .
  • Data Reproducibility : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
  • Crystallography : Always deposit refined structures in the Cambridge Structural Database (CSD) for community access .

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